molecular formula C17H17ClN6O2 B2822123 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 306732-88-7

7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2822123
CAS No.: 306732-88-7
M. Wt: 372.81
InChI Key: YRYXBSRBWTZZAG-VAKDNYGLSA-N
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Description

The compound 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of the but-2-en-1-yl group: This step often involves a Wittig reaction or a similar olefination process.

    Attachment of the 2-(2-chlorobenzylidene)hydrazinyl group: This can be done through a condensation reaction between a hydrazine derivative and a chlorobenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds or other reducible groups into their corresponding saturated forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure to caffeine.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

306732-88-7

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.81

IUPAC Name

7-[(E)-but-2-enyl]-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H17ClN6O2/c1-3-4-9-24-13-14(23(2)17(26)21-15(13)25)20-16(24)22-19-10-11-7-5-6-8-12(11)18/h3-8,10H,9H2,1-2H3,(H,20,22)(H,21,25,26)/b4-3+,19-10+

InChI Key

YRYXBSRBWTZZAG-VAKDNYGLSA-N

SMILES

CC=CCN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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